Diphemanil methylsulfate
Overview
Description
Diphemanil methylsulfate is a quaternary ammonium anticholinergic compound. It is known for its ability to bind to muscarinic acetylcholine receptors, thereby inhibiting the action of the neurotransmitter acetylcholine. This compound is primarily used to reduce secretory excretion of stomach acids, saliva, and sweat .
Mechanism of Action
Target of Action
Diphemanil Methylsulfate primarily targets the muscarinic M3 receptor . The M3 receptors are located in the smooth muscles of the blood vessels, lungs, and the gastrointestinal tract (GIT), as well as in many glands .
Mode of Action
As a quaternary ammonium anticholinergic, this compound binds to muscarinic acetylcholine receptors, thereby decreasing secretory excretion of stomach acids, saliva, and sweat . By primarily binding the muscarinic M3 receptor, it influences vasodilation and bronchoconstriction in the blood vessels and lungs, respectively . It also affects the smooth muscles of the GIT, increasing intestinal motility and dilating sphincters .
Biochemical Pathways
Its anticholinergic action suggests that it impacts the cholinergic neurotransmission pathway by blocking the action of the neurotransmitter acetylcholine .
Pharmacokinetics
This compound is poorly absorbed from the gastrointestinal tract, with an absolute bioavailability of 15 to 25% .
Result of Action
The binding of this compound to muscarinic acetylcholine receptors results in decreased secretory excretion of stomach acids, saliva, and sweat . This leads to a reduction in gastric hyperacidity and hypermotility in gastritis and pylorospasm, and a decrease in excessive perspiration (hyperhidrosis) .
Biochemical Analysis
Biochemical Properties
Diphemanil Methylsulfate primarily interacts with the muscarinic M3 receptor . The M3 receptors are located in the smooth muscles of the blood vessels and lungs, causing vasodilation and bronchoconstriction . They are also found in the smooth muscles of the gastrointestinal tract (GIT), which help in increasing intestinal motility and dilating sphincters . The M3 receptors are also located in many glands which help to stimulate secretion in salivary glands and other glands of the body .
Cellular Effects
This compound’s interaction with the muscarinic M3 receptor influences various cellular processes. By binding to these receptors, it can affect cell signaling pathways and gene expression, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the muscarinic M3 receptor . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that this compound binds to muscarinic acetylcholine receptors, influencing the secretory excretion of stomach acids, saliva, and sweat .
Metabolic Pathways
It is known that this compound interacts with the muscarinic M3 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphemanil methylsulfate can be synthesized through a formal Wittig olefination reaction involving benzophenone and 1,1-dimethyl-4-bromopiperidinium methylsulfate . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Diphemanil methylsulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as sodium iodide or potassium cyanide in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinium derivatives, while oxidation and reduction reactions can modify the functional groups attached to the piperidinium ring .
Scientific Research Applications
Diphemanil methylsulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving muscarinic acetylcholine receptors to understand their role in various physiological processes.
Medicine: this compound is used in the treatment of conditions like peptic ulcers, gastric hyperacidity, and hyperhidrosis (excessive sweating). .
Comparison with Similar Compounds
Atropine: Another antimuscarinic agent used to treat bradycardia and reduce salivation.
Scopolamine: Used to prevent motion sickness and postoperative nausea.
Propantheline Bromide: Used to treat peptic ulcers and reduce gastrointestinal motility.
Uniqueness: Diphemanil methylsulfate is unique due to its quaternary ammonium structure, which enhances its binding affinity to muscarinic receptors and its ability to reduce secretory excretions more effectively compared to other antimuscarinic agents .
Properties
IUPAC Name |
4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREMLQBSKCSNNH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022948 | |
Record name | Diphemanil methylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62-97-5 | |
Record name | Diphemanil methyl sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphemanil methylsulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphemanil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphemanil methylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphemanil metilsulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHEMANIL METHYLSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2ZG23MGYI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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